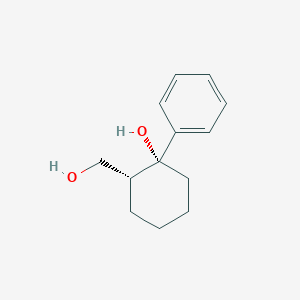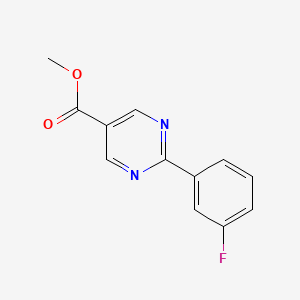![molecular formula C12H9N5 B6343371 7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine CAS No. 37562-47-3](/img/structure/B6343371.png)
7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine is a heterocyclic compound that features a fused ring system combining pyridine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to nucleic acid bases, which allows it to interact with various biological targets.
Mécanisme D'action
Target of Action
The compound 7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine is a type of privileged heterocyclic scaffold . These scaffolds are capable of providing ligands for several receptors in the body . .
Mode of Action
It is known that the combination of substituents at c2 and c4 of pyrido[2,3-d]pyrimidin-7(8h)-ones is normally in correlation with the biological activity desired for such heterocycles . The substitution pattern at C5 and C6 is usually responsible for the selectivity of one receptor with respect to another .
Biochemical Pathways
It is known that pyrido[2,3-d]pyrimidines are capable of providing ligands for several receptors in the body , which suggests that they may influence a variety of biochemical pathways.
Pharmacokinetics
It is known that the degree of lipophilicity of a drug, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
It is known that pyrido[2,3-d]pyrimidines are capable of providing ligands for several receptors in the body , which suggests that they may have a variety of effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with tyrosine kinases, where it acts as an inhibitor. This inhibition is significant because tyrosine kinases are involved in the regulation of various cellular processes, including cell division, differentiation, and metabolism . Additionally, this compound has been shown to bind to histone lysine demethylases, such as KDM4 and KDM5, thereby affecting gene expression and chromatin remodeling .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting tyrosine kinases, it disrupts signaling pathways that are crucial for cell proliferation and survival. This disruption can lead to reduced cell growth and increased apoptosis in cancer cells . Furthermore, the interaction with histone lysine demethylases affects the epigenetic regulation of gene expression, leading to changes in the transcriptional profile of cells . These changes can alter cellular metabolism and promote the differentiation of specific cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of tyrosine kinases and histone lysine demethylases, inhibiting their enzymatic activity. This binding is facilitated by the compound’s structural similarity to the natural substrates of these enzymes . The inhibition of tyrosine kinases prevents the phosphorylation of downstream signaling molecules, thereby blocking signal transduction pathways that promote cell growth and survival. In the case of histone lysine demethylases, the inhibition leads to the accumulation of methylated histones, which can repress gene expression and alter chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular function. In vitro studies have demonstrated that the effects on cell signaling and gene expression can persist for several days after the initial treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These toxic effects are likely due to the compound’s interaction with off-target proteins and the disruption of normal cellular processes. Threshold effects have also been noted, where a minimum concentration of the compound is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, potentially contributing to the compound’s overall biological activity. The compound’s metabolism can also affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific membrane transporters, and it can also bind to intracellular proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to the nucleus, where it interacts with nuclear enzymes such as histone lysine demethylases . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate subcellular compartments . The nuclear localization of the compound is essential for its role in regulating gene expression and chromatin structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method involves the reaction of 2-aminopyridine with 4-chloropyrimidine under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties due to its ability to interfere with cell signaling pathways.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piritrexim: A dihydrofolate reductase inhibitor used in cancer treatment.
Pipemidic Acid: An antibiotic active against Gram-negative bacteria.
Palbociclib: A cyclin-dependent kinase inhibitor used in breast cancer therapy.
Uniqueness
7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine is unique due to its specific ring structure, which allows it to interact with a wide range of biological targets. Its structural similarity to nucleic acid bases enhances its ability to bind to enzymes and receptors, making it a versatile compound in medicinal chemistry .
Propriétés
IUPAC Name |
7-pyridin-4-ylpyrido[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c13-12-15-7-9-1-2-10(16-11(9)17-12)8-3-5-14-6-4-8/h1-7H,(H2,13,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWGLGZGKKAQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC(=NC=C21)N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
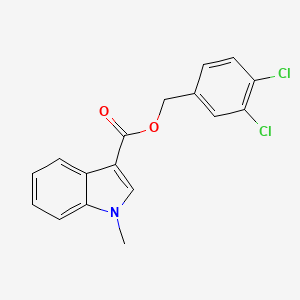
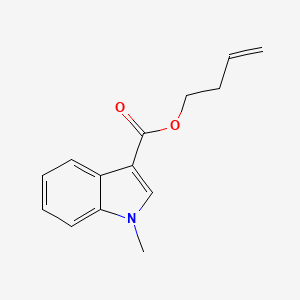
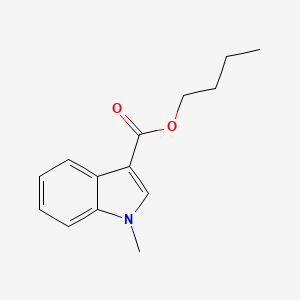
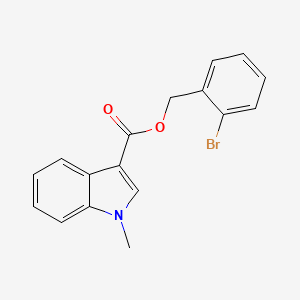
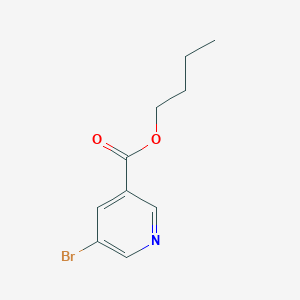
![5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B6343322.png)
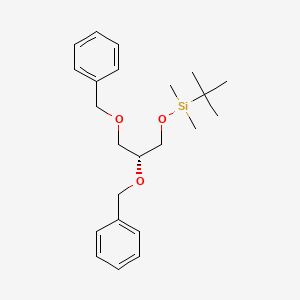
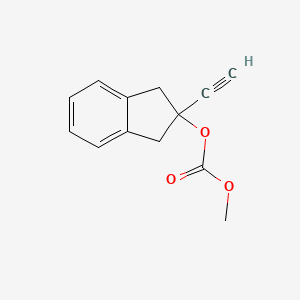
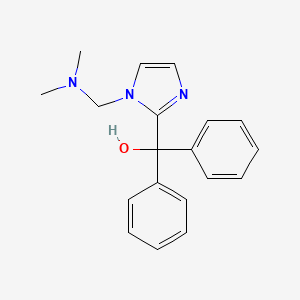
![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)
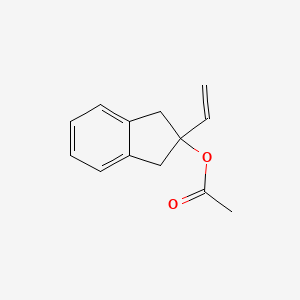
![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
